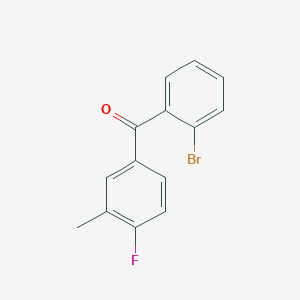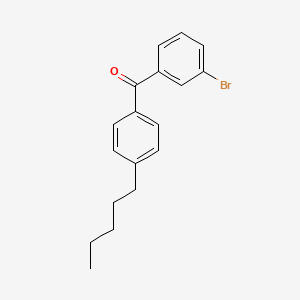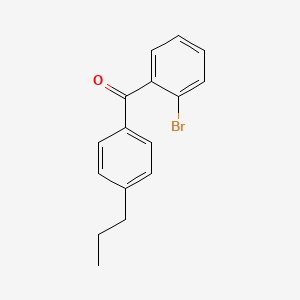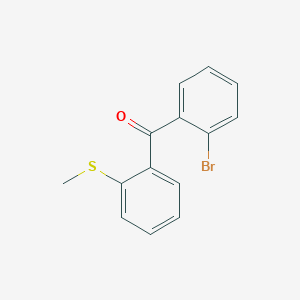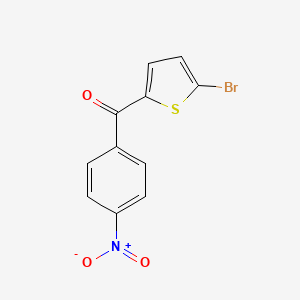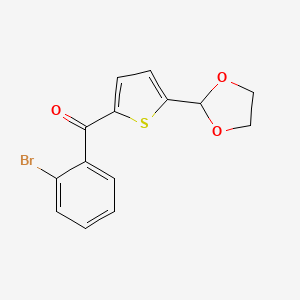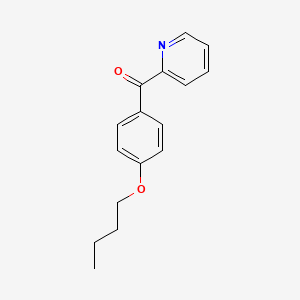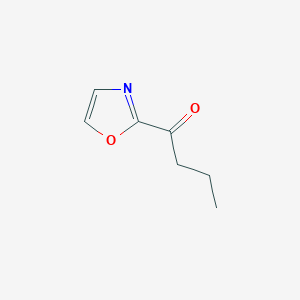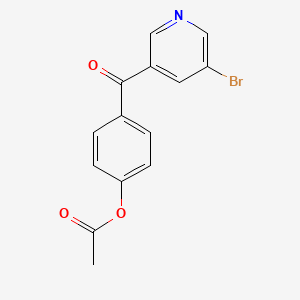
4-Bromo-6-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment Research
4-Bromo-6-methyl-1H-indole has been identified as a biologically active compound with potential applications in cancer treatment. Its role in cell biology and the treatment of cancer cells is of significant interest. Researchers are exploring its efficacy in targeting specific cancer pathways and its use in chemotherapy .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. 4-Bromo-6-methyl-1H-indole is being studied for its effectiveness against various microbes, which could lead to the creation of novel antibiotics .
Neurological Disorders
Indole compounds have shown promise in treating neurological disorders. The research into 4-Bromo-6-methyl-1H-indole may uncover new therapeutic approaches for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases .
Biotechnological Production
Advances in biotechnological production have highlighted the potential of 4-Bromo-6-methyl-1H-indole in industrial applications. Its biocatalytic conversion into valuable derivatives for flavor, fragrance, and colorant applications is a growing area of research .
Mecanismo De Acción
Target of Action
4-Bromo-6-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. Indole derivatives play a significant role in cell biology , and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
The mode of action of 4-Bromo-6-methyl-1H-indole involves its interaction with these targets, leading to various changes in cellular function. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that 4-Bromo-6-methyl-1H-indole may also interact with viral proteins to inhibit their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Bromo-6-methyl-1H-indole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The compound’s lipophilicity and druglikeness have been noted , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-6-methyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad biological activities of indole derivatives , the compound could potentially have a wide range of effects, from inhibiting viral replication to modulating immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indole. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of vapors or spray mist .
Propiedades
IUPAC Name |
4-bromo-6-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJZMYSWAVFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646228 |
Source


|
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-1H-indole | |
CAS RN |
885520-48-9 |
Source


|
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

